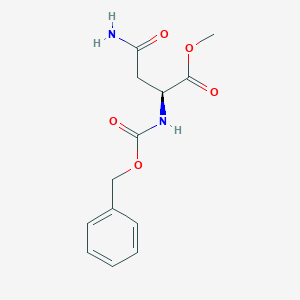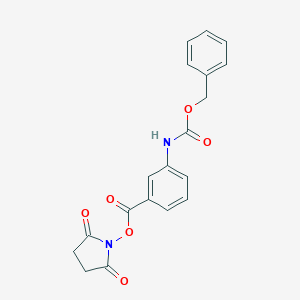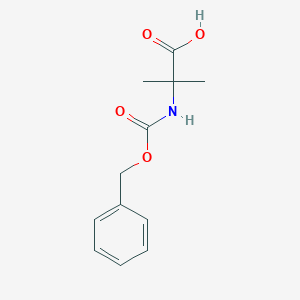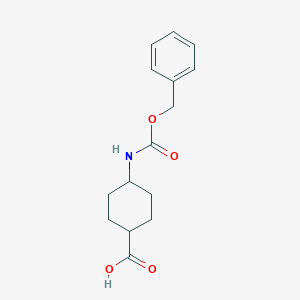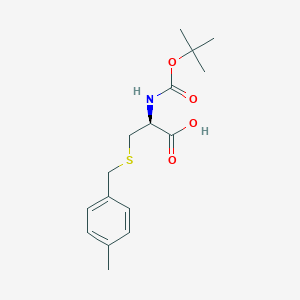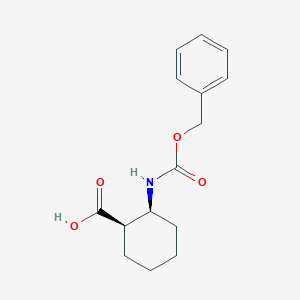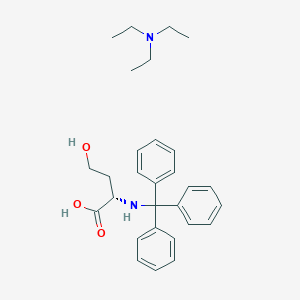
琥珀酰甘氨酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Suc-gly-NH2 and similar compounds has been explored in various studies . For instance, one study discussed the synthesis and biological applications of collagen-model triple-helical peptides . Another study described a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could potentially be applied to the analysis of Suc-gly-NH2 oligomerization .Molecular Structure Analysis
The molecular structure of Suc-gly-NH2 has been analyzed in several studies . For example, one study used triple-helical peptides (THPs) as collagen models to explore all aspects of collagen structural biochemistry . Another study performed a normal mode calculation for Pro-Leu-Gly-NH2 in its crystalline type II beta-turn structure .Physical And Chemical Properties Analysis
The physical and chemical properties of Suc-gly-NH2 have been described in several sources . For instance, PubChem provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学研究应用
抗氧化剂应用
琥珀酰甘氨酰胺已被发现具有抗氧化领域的潜在应用 . 抗氧化肽目前是食品科学、制药和化妆品领域的热点 . 抗氧化肽的有效筛选处于尖端研究的最前沿 . 琥珀酰甘氨酰胺作为一种抗氧化肽,在经过筛选和鉴定后,可以应用于这些领域 .
食品科学应用
在食品科学领域,琥珀酰甘氨酰胺已被用于抗氧化肽的筛选 . 抗氧化肽是从蛋类衍生蛋白数据库中收集的,通过分子对接研究了它们与Keap1配体的结合能力 . 这表明琥珀酰甘氨酰胺在提高食品产品的营养价值和健康益处方面具有潜力。
制药应用
琥珀酰甘氨酰胺在制药行业显示出潜力 . 化合物H-Tyr-D-Arg-Phe-Gly-NH2是德莫菲林的合成衍生物,被选为潜在的止痛药开发 . 其结构与天然肽的结构非常相似,其与μ-阿片受体的相互作用机制及其随后脱敏的推测机制类似于内源性肽 .
疼痛管理应用
作用机制
Target of Action
Suc-gly-NH2, also known as a tachykinin, primarily targets the neurokinin-1 receptor (NK1R), a G protein-coupled receptor . This receptor is involved in various physiological functions such as inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .
Mode of Action
The interaction of Suc-gly-NH2 with its primary target, the neurokinin-1 receptor, initiates and activates signaling pathways involved in various biological processes . The consensus C-termini of the peptide agonists share a conserved binding mode to NK1R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK1R .
Biochemical Pathways
The interaction of Suc-gly-NH2 with the neurokinin-1 receptor affects various biochemical pathways. These include pathways involved in carcinogenesis such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The canonical Wnt signaling cascade, an important transduction pathway that regulates cell survival, proliferation, progression, and metastasis through the activation of β-catenin, is also affected .
Pharmacokinetics
The pharmacokinetics of Suc-gly-NH2, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The molecular and cellular effects of Suc-gly-NH2’s action are diverse. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . Furthermore, it may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .
Action Environment
The action, efficacy, and stability of Suc-gly-NH2 can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can interact with Suc-gly-NH2 and affect its action . .
生化分析
Cellular Effects
The effects of Suc-gly-NH2 on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Suc-gly-NH2 involves its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-gly-NH2 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Suc-gly-NH2 can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Suc-gly-NH2 is involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
Suc-gly-NH2 is transported and distributed within cells and tissues This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of Suc-gly-NH2 and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFVFQEJADKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

